molecular formula C14H14N4O2S B11591523 3-{1-[2-(Pyridin-4-yl)ethyl]hydrazinyl}-1,2-benzothiazole 1,1-dioxide

3-{1-[2-(Pyridin-4-yl)ethyl]hydrazinyl}-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11591523
M. Wt: 302.35 g/mol
InChI Key: GGJFMCCSYXRNIJ-UHFFFAOYSA-N
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Description

3-{1-[2-(4-PYRIDYL)ETHYL]HYDRAZINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzisothiazole core with a hydrazino group and a pyridyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-PYRIDYL)ETHYL]HYDRAZINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzisothiazole core, followed by the introduction of the hydrazino group and the pyridyl ethyl substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-PYRIDYL)ETHYL]HYDRAZINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a compound with a lower oxidation state.

Scientific Research Applications

3-{1-[2-(4-PYRIDYL)ETHYL]HYDRAZINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-PYRIDYL)ETHYL]HYDRAZINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The hydrazino group and the pyridyl ethyl substituent play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.

    Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and have various pharmacological properties.

Uniqueness

3-{1-[2-(4-PYRIDYL)ETHYL]HYDRAZINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)-1-(2-pyridin-4-ylethyl)hydrazine

InChI

InChI=1S/C14H14N4O2S/c15-18(10-7-11-5-8-16-9-6-11)14-12-3-1-2-4-13(12)21(19,20)17-14/h1-6,8-9H,7,10,15H2

InChI Key

GGJFMCCSYXRNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC3=CC=NC=C3)N

Origin of Product

United States

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